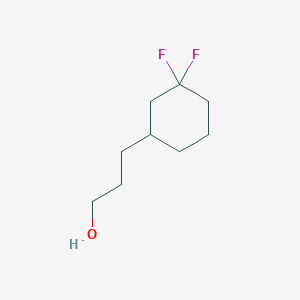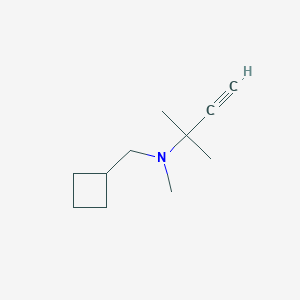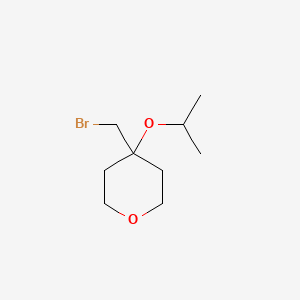
4-(Bromomethyl)-4-(propan-2-yloxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-(propan-2-yloxy)oxane is an organic compound that features a bromomethyl group and a propan-2-yloxy group attached to an oxane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(propan-2-yloxy)oxane typically involves the bromination of a precursor compound. One possible route is the bromination of 4-methyl-4-(propan-2-yloxy)oxane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(propan-2-yloxy)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Could be explored for the development of new pharmaceuticals or drug delivery systems.
Industry: May be used in the synthesis of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(propan-2-yloxy)oxane would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds and the introduction of new functional groups. The propan-2-yloxy group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-(propan-2-yloxy)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-4-(methoxy)oxane: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
4-(Bromomethyl)-4-(ethoxy)oxane: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
4-(Bromomethyl)-4-(propan-2-yloxy)oxane is unique due to the presence of both the bromomethyl and propan-2-yloxy groups, which can impart distinct reactivity and properties compared to its analogs. The combination of these functional groups can be exploited in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H17BrO2 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
4-(bromomethyl)-4-propan-2-yloxyoxane |
InChI |
InChI=1S/C9H17BrO2/c1-8(2)12-9(7-10)3-5-11-6-4-9/h8H,3-7H2,1-2H3 |
InChI Key |
ARHCHVWAXUHUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCOCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)



![1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13311335.png)

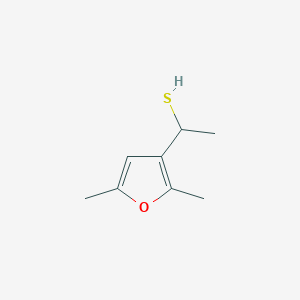

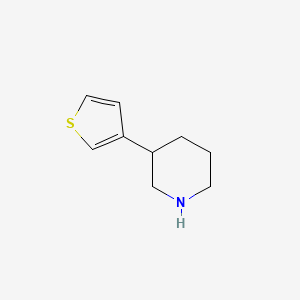
![4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol](/img/structure/B13311371.png)
